2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a trimethylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoic acid and 2,4,6-trimethylaniline.
Amidation Reaction: The 2-chloro-6-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the trimethylphenyl group, which may affect its binding affinity and specificity.
2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide, which can alter its chemical properties and biological activity.
Uniqueness
2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of both chloro and fluoro substituents, along with the trimethylphenyl group. This combination of functional groups can enhance its binding interactions and specificity for certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-9-7-10(2)15(11(3)8-9)19-16(20)14-12(17)5-4-6-13(14)18/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJSDKLVKCCSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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